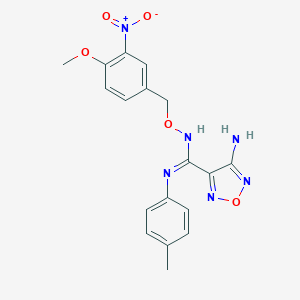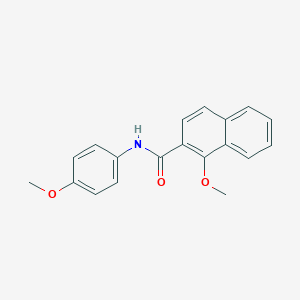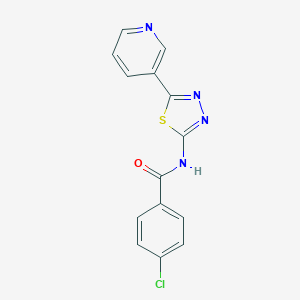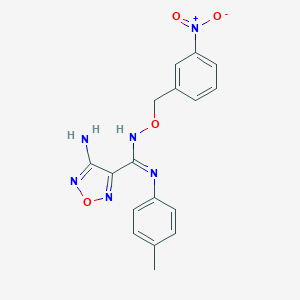
1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche sur le cancer et développement de médicaments
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine : a été identifié comme un échafaudage pour de nouveaux inhibiteurs de l'Hsp90 . L'Hsp90 est une chaperonne moléculaire qui joue un rôle crucial dans le repliement, le maintien et la régulation de nombreuses protéines, notamment celles impliquées dans la progression du cancer. Les inhibiteurs ciblant l'Hsp90 peuvent potentiellement traiter divers cancers en déstabilisant simultanément plusieurs protéines clientes oncogéniques.
Synthèse organique
Ce composé sert de catalyseur dans la synthèse des tétrahydrobenzo[b]pyranes , qui sont importants en chimie médicinale en raison de leur présence dans de nombreuses molécules biologiquement actives. L'utilisation de this compound en catalyse met en évidence sa polyvalence et son potentiel pour créer des structures chimiques diverses.
Science des matériaux
En science des matériaux, les motifs structurels des dérivés de l'imidazolidine peuvent être essentiels à la conception de nouveaux matériaux. Leur incorporation dans des polymères ou des petites molécules peut conduire à des matériaux avec des propriétés électroniques, optiques ou mécaniques uniques .
Mécanisme D'action
Target of Action
Similar compounds have shown action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively.
Mode of Action
It’s suggested that the compound may interact with its targets throughhydrogen bond acceptor at the 2-position of imidazolidine and a hydrophobic fragment at the nitrogen atoms . This interaction could potentially alter the function of the target enzymes, leading to downstream effects.
Biochemical Pathways
Given its potential targets, it may impact pathways related tocellular metabolism and bacterial fatty acid synthesis .
Result of Action
The compound exhibits aggregation-induced emission enhancement (AIEE) . This is attributed to the formation of J-aggregates, resulting in narrow, red-shifted, and enhanced emission . Additionally, some compounds in this class have shown strong antibacterial and antitubercular properties .
Analyse Biochimique
Biochemical Properties
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes, thereby enhancing cellular metabolism. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can enhance the activity of enzymes involved in glycolysis and the citric acid cycle, leading to increased production of ATP. Additionally, it can affect the levels of metabolites, thereby influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The localization of the compound within cells can affect its activity and function, as it may be concentrated in areas where it can interact with its target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-3-8-18(9-4-1)16-23-14-15-24(17-19-10-5-2-6-11-19)21(23)20-12-7-13-22-20/h1-13,21-22H,14-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQOUNZQPUXLON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CN3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[(4-amino-1,2,5-oxadiazol-3-yl)(4-toluidino)methylene]amino}oxy)-N-(4-ethylphenyl)acetamide](/img/structure/B392371.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392372.png)

![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B392376.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392378.png)

![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392381.png)

![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)
![2-iodo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B392384.png)

![N-[4-(dimethylamino)benzylidene]-N-(1,3-diphenyl-1H-pyrazol-5-yl)amine](/img/structure/B392386.png)

![9-[4-(hexyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B392391.png)
